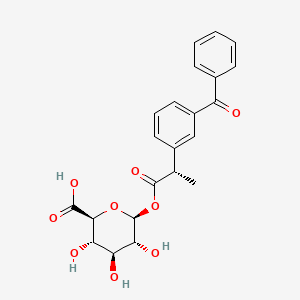

(S)-Ketoprofen Acyl-|A-D-glucuronide

Descripción general

Descripción

(S)-Ketoprofen Acyl-|A-D-glucuronide is a metabolite of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound is formed through the conjugation of ketoprofen with glucuronic acid, a process known as glucuronidation. The resulting acyl glucuronide is an important metabolite in the body’s drug metabolism pathways, playing a significant role in the excretion and detoxification of ketoprofen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ketoprofen Acyl-|A-D-glucuronide typically involves the enzymatic or chemical conjugation of ketoprofen with glucuronic acid. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include an aqueous environment with a suitable buffer to maintain pH stability, typically around pH 7.4. The reaction may also require cofactors such as UDP-glucuronic acid to facilitate the conjugation process.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic synthesis using recombinant UGT enzymes. The process is optimized for high yield and purity, often involving bioreactors to maintain controlled reaction conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Ketoprofen Acyl-|A-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and transacylation. These reactions are crucial for its metabolism and excretion in the body.

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the glucuronide bond, typically catalyzed by enzymes such as β-glucuronidases. The reaction conditions include a slightly acidic to neutral pH and the presence of water.

Oxidation: Oxidative reactions can occur under the influence of reactive oxygen species (ROS) or enzymatic catalysis by cytochrome P450 enzymes. These reactions often require an oxidative environment and cofactors such as NADPH.

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to nucleophilic sites on proteins or other macromolecules. The conditions for transacylation include the presence of nucleophiles such as amino or thiol groups.

Major Products Formed

The major products formed from these reactions include free ketoprofen, glucuronic acid, and various protein adducts resulting from transacylation. These products are crucial for understanding the pharmacokinetics and potential toxicity of ketoprofen.

Aplicaciones Científicas De Investigación

Pharmacological Research

Metabolic Pathways

(S)-Ketoprofen Acyl-β-D-glucuronide is essential for studying the metabolic pathways of NSAIDs. It helps elucidate the biotransformation processes that drugs undergo in the body, particularly focusing on glucuronidation, which is a major phase II metabolic pathway. Research indicates that this compound aids in understanding how NSAIDs are metabolized and their subsequent detoxification processes in humans.

Chiral Inversion Studies

Research has shown that (S)-Ketoprofen and its glucuronide exhibit unique stereoselective behaviors during metabolism. For instance, in patients with renal insufficiency, there is a significant accumulation of (S)-ketoprofen and its glucuronide, highlighting the implications of chiral inversion on drug efficacy and safety . This information is critical for developing dosing regimens tailored to patients with varying metabolic capacities.

Clinical Applications

Pharmacokinetics

The pharmacokinetic profile of (S)-Ketoprofen Acyl-β-D-glucuronide has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies demonstrate that this compound's half-life is significantly affected by renal function, which can lead to increased systemic exposure in patients with impaired kidney function . Understanding these dynamics is vital for clinicians when prescribing ketoprofen to ensure therapeutic efficacy while minimizing adverse effects.

Adverse Effects Monitoring

The compound's role in monitoring adverse effects associated with ketoprofen usage has been documented. For example, the selective accumulation of (S)-ketoprofen and its glucuronide can lead to increased risks of side effects like gastrointestinal disturbances or renal toxicity . By analyzing the levels of this metabolite, healthcare providers can better predict and manage potential adverse reactions.

Industrial Applications

Drug Formulation Development

In pharmaceutical development, (S)-Ketoprofen Acyl-β-D-glucuronide is utilized to improve drug formulation strategies. Its properties can influence the bioavailability of ketoprofen formulations, leading to enhanced therapeutic outcomes while reducing toxicity. The compound's stability and reactivity are also considered when designing new drug delivery systems.

Biotechnology and Enzyme Engineering

The synthesis of (S)-Ketoprofen Acyl-β-D-glucuronide often involves enzymatic reactions using UDP-glucuronosyltransferases (UGTs). Research into optimizing these enzymatic pathways can lead to more efficient production methods for this compound on an industrial scale. Understanding the enzymatic mechanisms involved allows for advancements in biotechnological applications related to drug metabolism.

Comparative Studies

| Compound | Metabolic Pathway | Clinical Implications | Stability |

|---|---|---|---|

| (S)-Ketoprofen Acyl-β-D-glucuronide | Glucuronidation | Increased risk of accumulation in renal impairment | Moderate |

| Ibuprofen Acyl-β-D-glucuronide | Glucuronidation | Similar accumulation patterns; different pharmacokinetics | High |

| Naproxen Acyl-β-D-glucuronide | Glucuronidation | Differences in protein binding and toxicity profiles | Variable |

The table above compares (S)-Ketoprofen Acyl-β-D-glucuronide with other acyl glucuronides like ibuprofen and naproxen. Each compound's unique metabolic pathway leads to different clinical implications and stability profiles, which are crucial for understanding their pharmacological effects.

Case Studies

Several case studies have illustrated the importance of monitoring (S)-Ketoprofen Acyl-β-D-glucuronide levels in clinical practice:

- Renal Impairment Case Study: A study involving patients with severe renal dysfunction showed marked accumulation of (S)-ketoprofen and its glucuronide after repeated dosing. This finding underscores the need for careful monitoring of drug levels in at-risk populations .

- Pharmacokinetic Analysis: Research demonstrated that after multiple doses of ketoprofen, the concentration-time profiles indicated significant stereoselectivity favoring the S-enantiomer and its glucuronide. This information is pivotal for adjusting dosing regimens based on individual patient metabolism .

Mecanismo De Acción

The mechanism of action of (S)-Ketoprofen Acyl-|A-D-glucuronide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound primarily targets enzymes involved in drug metabolism, such as UGTs and cytochrome P450 enzymes. It also interacts with proteins through transacylation, forming covalent adducts.

Pathways Involved: The glucuronidation pathway is crucial for the detoxification and excretion of ketoprofen. The compound undergoes hydrolysis and oxidation, leading to the formation of free ketoprofen and other metabolites that are excreted via urine and bile.

Comparación Con Compuestos Similares

(S)-Ketoprofen Acyl-|A-D-glucuronide can be compared with other acyl glucuronides such as:

Ibuprofen Acyl-|A-D-glucuronide: Similar to ketoprofen, ibuprofen undergoes glucuronidation to form its acyl glucuronide. Both compounds share similar metabolic pathways but differ in their pharmacokinetic profiles and potential for protein binding.

Naproxen Acyl-|A-D-glucuronide: Naproxen also forms an acyl glucuronide through glucuronidation. The comparison highlights differences in the stability and reactivity of the glucuronide conjugates, impacting their pharmacological and toxicological properties.

The uniqueness of this compound lies in its specific interaction with metabolic enzymes and its potential for forming protein adducts, which can influence its pharmacokinetics and toxicity profile.

Actividad Biológica

(S)-Ketoprofen acyl-β-D-glucuronide is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. This compound plays a crucial role in the pharmacological effects of ketoprofen, particularly concerning its anti-inflammatory and analgesic properties. This article explores the biological activity of (S)-ketoprofen acyl-β-D-glucuronide, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

(S)-Ketoprofen acyl-β-D-glucuronide primarily acts as an inhibitor of cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins involved in inflammation and pain signaling. Research indicates that this glucuronide exhibits stereoselective inhibition of COX-1 and COX-2 isoforms:

- COX-1 Inhibition : The compound inhibits COX-1 in a reversible manner, with activity recovering after washing out the medium in cell cultures .

- COX-2 Inhibition : In contrast, (S)-ketoprofen acyl-β-D-glucuronide shows rapid and irreversible inhibition of COX-2, suggesting a potent role in modulating inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of (S)-ketoprofen acyl-β-D-glucuronide is characterized by its formation from ketoprofen through glucuronidation, which is a major metabolic pathway for carboxylic acid drugs. Key findings include:

- Formation and Clearance : Approximately 80% of an oral dose of ketoprofen is excreted as glucuronides. In patients with renal insufficiency, there is a notable accumulation of (S)-ketoprofen and its glucuronide due to impaired clearance mechanisms .

- Chiral Inversion : Ketoprofen undergoes chiral inversion from the R-enantiomer to the S-enantiomer. The S-enantiomer is primarily responsible for COX inhibition, which is amplified in cases of renal dysfunction due to a "futile cycling" between the drug and its glucuronide .

Case Studies

Several studies have documented the effects and behavior of (S)-ketoprofen acyl-β-D-glucuronide:

- Renal Insufficiency Study : A study involving functionally anephric patients showed that S-ketoprofen and its glucuronide accumulated significantly upon repeated dosing, leading to increased systemic exposure compared to healthy individuals .

- In Vitro Studies : Experiments using bovine pulmonary artery endothelial cells demonstrated that (S)-ketoprofen acyl-β-D-glucuronide selectively inhibited COX enzymes in a stereoselective manner, highlighting its potential therapeutic relevance in managing inflammatory conditions .

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Clearance (healthy) | Variable |

| Oral Clearance (anephric) | Decreased |

| Accumulation Ratio S:R | 3.3 ± 1.7 |

| Accumulation Ratio Glucuronides | 11.2 ± 5.3 |

| Plasma Clearance S-Ketoprofen | 39.0 ± 15.9 ml/min |

| Plasma Clearance S-Gluconoride | 49.4 ± 19.8 ml/min |

Toxicological Considerations

The reactivity of acyl glucuronides raises concerns regarding potential toxicological effects:

- Covalent Binding : Acyl glucuronides can react covalently with proteins, which may lead to adverse drug reactions. Although substantial evidence exists for these reactions in vitro, their clinical significance remains uncertain due to rapid clearance mechanisms in vivo .

- Clinical Implications : Understanding the balance between therapeutic efficacy and potential toxicity is crucial for optimizing NSAID therapy, especially in populations with altered pharmacokinetics such as those with renal impairment.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-QVTYPLGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857911 | |

| Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140148-26-1 | |

| Record name | 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.